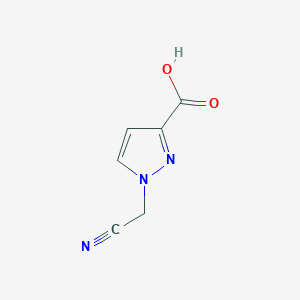

![molecular formula C13H19FN2 B2607139 N-[(2-fluorophenyl)methyl]-1-methylpiperidin-4-amine CAS No. 415946-43-9](/img/structure/B2607139.png)

N-[(2-fluorophenyl)methyl]-1-methylpiperidin-4-amine

説明

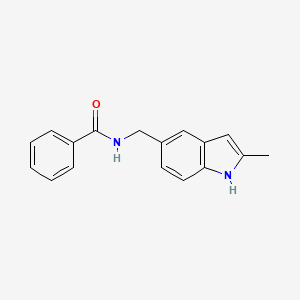

“N-[(2-fluorophenyl)methyl]-1-methylpiperidin-4-amine” is a chemical compound with the empirical formula C7H8FN . It is structurally related to piperazine derivatives .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “N-[(2-fluorophenyl)methyl]-1-methylpiperidin-4-amine”, has been the focus of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular weight of “N-[(2-fluorophenyl)methyl]-1-methylpiperidin-4-amine” is 222.31 . The InChI code is 1S/C13H19FN2/c1-16-8-6-12(7-9-16)15-10-11-4-2-3-5-13(11)14/h2-5,12,15H,6-10H2,1H3 .

Physical And Chemical Properties Analysis

“N-[(2-fluorophenyl)methyl]-1-methylpiperidin-4-amine” is a liquid at room temperature .

科学的研究の応用

Synthesis and Chemical Properties

One study outlines a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials. This method offers an alternative to costly and toxic conventional processes, highlighting the significance of fluoro-functionalized compounds in pharmaceutical synthesis (Qiu et al., 2009).

Fluorescence Applications

A review on fluorescent chemosensors based on 4-methyl-2,6-diformylphenol demonstrates the importance of nitrogen-containing compounds in the development of high-selectivity sensors for detecting various analytes, including metal ions and neutral molecules. This underscores the potential of N-containing compounds in analytical chemistry and sensor technology (Roy, 2021).

Environmental Applications

Advanced oxidation processes (AOPs) are effective in degrading nitrogen-containing compounds, such as amines and azo dyes, which are resistant to conventional degradation methods. This research area is crucial for developing technologies to treat toxic and hazardous compounds in water, highlighting the environmental significance of understanding nitrogen-containing compounds (Bhat & Gogate, 2021).

Removal Technologies

Amine-functionalized sorbents have shown promise in the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. These sorbents utilize electrostatic interactions, hydrophobic interactions, and specific sorbent morphologies for effective PFAS removal, indicating the potential of nitrogen-functionalized materials in water treatment technologies (Ateia et al., 2019).

Safety and Hazards

特性

IUPAC Name |

N-[(2-fluorophenyl)methyl]-1-methylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2/c1-16-8-6-12(7-9-16)15-10-11-4-2-3-5-13(11)14/h2-5,12,15H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHTDSLNEXIGYDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NCC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-fluorophenyl)methyl]-1-methylpiperidin-4-amine | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-4-cyano-N-(4,6-difluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2607062.png)

![3-Methyl-7-[(3-methylphenyl)methyl]-8-(3-phenylpropylsulfanyl)purine-2,6-dione](/img/no-structure.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(5-methylthiophen-2-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2607073.png)

![2-{[3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}benzonitrile](/img/structure/B2607075.png)

![Methyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2607076.png)

![2-chloro-6-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2607077.png)

![1,3-Dimethyl-8-[(2-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2607078.png)

![2-[ethyl(prop-2-yn-1-yl)amino]-N-(3-phenylpropyl)acetamide](/img/structure/B2607079.png)